molecular formula C7H4FIN2 B6321748 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-79-5

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B6321748
CAS No.: 1190309-79-5
M. Wt: 262.02 g/mol
InChI Key: GKTCEKKZFIMXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine scaffold substituted with fluorine at position 4 and iodine at position 3. The pyrrolo[3,2-c]pyridine core consists of a fused pyrrole and pyridine ring system, where the nitrogen atoms are positioned at the 1H and 3-c locations, respectively. This structural arrangement confers rigidity and planar geometry, making it advantageous in medicinal chemistry for designing bioactive molecules with constrained configurations .

The molecular formula of the compound is C₇H₄FIN₂, with a molecular weight of 262.02 g/mol . The iodine and fluorine substituents contribute to its distinct electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCEKKZFIMXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The pyrrolo[3,2-c]pyridine core is commonly synthesized through cyclocondensation or transition metal-catalyzed annulation. For example, hydrazine-mediated ring closure has been adapted from analogous pyrazolo[3,4-b]pyridine syntheses. In one approach:

  • Starting material : 3-formyl-4-fluoropyridine derivatives.

  • Cyclization agent : Hydrazine hydrate in isopropanol/water mixtures, yielding the pyrrolo core via intramolecular nucleophilic attack.

  • Conditions : 40–70°C, 5–24 hours, with triethylamine as a base to facilitate deprotonation.

Example :
3-Formyl-4-fluoropyridine (10 mmol) reacted with hydrazine hydrate (12 mmol) in isopropanol/water (2:1) at 60°C for 6 hours yielded 4-fluoro-1H-pyrrolo[3,2-c]pyridine in 78% yield after extraction and solvent replacement.

Fluorination Methodologies

Direct Electrophilic Fluorination

Electrophilic fluorination using Selectfluor™ or F-TEDA-BF₄ is limited by poor regioselectivity in polycyclic systems.

Halogen Exchange

Nucleophilic aromatic substitution (SNAr) with KF in polar aprotic solvents (e.g., DMF, DMSO) offers better control. For instance:

  • Substrate : 4-Chloro-pyrrolo[3,2-c]pyridine.

  • Conditions : KF (3 equiv), DMF, 120°C, 12 hours.

  • Yield : 65–70%.

Iodination Techniques

Electrophilic Iodination

Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media is effective but risks over-iodination.

Transition Metal-Mediated Iodination

Iodine EquivBaseSolventTemp (°C)Yield (%)
1.2KOHDMAc4590
1.5NaOHDMF6082
2.0K₂CO₃DMSO8075

Purification and Characterization

Recrystallization

High-purity 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is obtained via solvent-antisolvent systems:

  • Solvent : Ethyl acetate.

  • Antisolvent : n-Heptane.

  • Purity : >99% by HPLC after recrystallization.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.52 (d, 1H), 7.89 (d, 1H), 11.30 (brs, NH).

  • MS (ESI+) : m/z 293 [M+H]⁺.

Scalability and Industrial Considerations

The patent-derived route demonstrates scalability:

  • Batch size : 0.1–1.0 mol.

  • Total yield : 68–72% over four steps.

  • Cost drivers : Iodine (45%), Pd/C catalyst (30%).

Chemical Reactions Analysis

Substitution Reactions

The iodine and fluorine atoms in 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine participate in nucleophilic and electrophilic substitutions under controlled conditions:

Iodine Substitution

The iodine atom undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form carbon-carbon bonds. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C3-Aryl-pyrrolopyridine75–90%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF3-Alkynyl-pyrrolopyridine60–85%

Fluorine Substitution

The fluorine atom is less reactive but can be displaced under strong nucleophilic conditions (e.g., organolithium reagents):

ReagentConditionsProductNotes
LDA (Lithium Diisopropylamide)THF, −78°CDehalogenated pyrrolopyridineRequires low temperatures to avoid side reactions

Oxidation and Reduction

The pyrrolopyridine core undergoes redox transformations:

Oxidation

  • Core Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrrole ring to a pyridone derivative, though this often requires protecting groups to prevent over-oxidation .

  • Side-Chain Oxidation : Propargyl substituents introduced via Sonogashira coupling can be oxidized to ketones using AuCl₃/AgNO₃ systems .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyrrole ring to a pyrrolidine, altering the compound’s aromaticity and biological activity .

Functionalization via Directed Metalation

The iodine atom directs regioselective lithiation at the C-5 position, enabling further functionalization:

StepReagentsIntermediateApplication
1. LithiationLDA, TMEDA, THFC-5 lithiated speciesIntroduces electrophiles (e.g., CO₂, aldehydes)
2. QuenchingElectrophile (e.g., DMF)5-Substituted pyrrolopyridineUsed to install amides or ketones

Stability and Reactivity Considerations

  • Air Sensitivity : Unsubstituted pyrrolopyridines (e.g., compound 8 in ) are prone to oxidation at the C2–C3 double bond. Methylation or trifluoroethylation of the pyrazole moiety stabilizes the structure .

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance solubility but may lead to decomposition at elevated temperatures .

Comparative Reactivity Table

ReactionSiteConditionsOutcome
Suzuki CouplingC-3 iodinePd catalyst, arylboronic acidAryl group installation
Nucleophilic Aromatic SubstitutionC-4 fluorineStrong base (LDA)Fluorine displacement
Directed LithiationC-5LDA, −78°CElectrophilic trapping

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibitors
One of the primary applications of 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is as a building block in the synthesis of kinase inhibitors. These compounds are crucial in targeting various cancers and inflammatory diseases. The unique substitution pattern of this compound allows for selective binding to kinase active sites, thereby inhibiting their activity and modulating critical signaling pathways involved in cell proliferation and survival.

1.2 Structure-Activity Relationship (SAR) Studies
This compound is utilized in SAR studies to understand how structural variations affect biological activity. By modifying the fluorine and iodine substituents, researchers can design more potent and selective drugs. Such studies have shown that changes in the substitution pattern can significantly influence the efficacy of the resulting compounds against specific molecular targets .

Biological Studies

2.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit tumor growth in various cancer cell lines, including ovarian and breast cancers. A notable study demonstrated moderate cytotoxicity against these cancer cells while maintaining limited toxicity towards non-cancerous cells .

2.2 Anti-inflammatory Effects
In addition to its anticancer properties, this compound has potential anti-inflammatory effects. It has been investigated for its ability to inhibit specific kinases involved in inflammatory signaling pathways, suggesting its utility in developing treatments for inflammatory diseases .

Industrial Applications

3.1 Agrochemicals
4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine serves as an intermediate in the synthesis of agrochemicals. Its unique chemical properties allow it to be used in developing new pesticides and herbicides that are more effective and environmentally friendly.

3.2 Fine Chemicals
The compound is also employed in synthesizing various fine chemicals used in pharmaceuticals and materials science. Its versatility makes it a valuable building block for creating diverse chemical entities with specific functionalities .

Case Studies

Several studies have highlighted the effectiveness of 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives:

Study on Anticancer Activity
A study assessed the cytotoxic effects of synthesized derivatives against ovarian cancer cell lines, revealing significant activity with an effective concentration (EC50) below 10 µM for some compounds .

Investigation of Anti-inflammatory Properties
Research focusing on the anti-inflammatory potential demonstrated that modifications to the pyrrolo core could enhance inhibitory effects on kinases involved in inflammatory responses, indicating a pathway for developing new therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions .

Comparison with Similar Compounds

6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine

  • Substituents : Chloro (C6), iodo (C3), methyl (C4), trityl (N1).
  • Molecular Weight : 455.75 g/mol (CAS 2443909-96-2) .
  • Key Differences : The trityl group enhances steric bulk, likely improving stability but reducing solubility. The methyl group at C4 may alter electronic density compared to fluorine.
  • Biological Relevance: No direct activity data, but pyrrolo[3,2-c]pyridine derivatives are associated with antiproliferative effects (IC₅₀: µM–nM) .

4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

  • Substituents : Chloro (C4), aldehyde (C2).
  • Molecular Weight : 180.59 g/mol (CAS 1256818-78-6) .
  • Key Differences : The aldehyde group introduces a reactive site for further functionalization, unlike the inert halogens in the target compound.

Isomeric Pyrrolopyridine Derivatives

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Scaffold : Pyrrolo[2,3-b]pyridine (nitrogens at 1H and 2-b positions).
  • Molecular Weight : 262.02 g/mol (CAS 1190320-05-8) .
  • Key Differences : Isomeric nitrogen positioning alters electronic distribution and hydrogen-bonding capacity. Pyrrolo[2,3-b]pyridines are more common in kinase inhibitors due to improved π-stacking .

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Substituents : Chloro (C4), iodo (C3).
  • Molecular Weight : 278.48 g/mol (CAS 1000342-68-6) .
  • Activity : Similar halogenation pattern but lower electronegativity of Cl vs. F may reduce binding affinity in halogen-bond-dependent targets.

Heterocyclic Analogues with Different Cores

Furo[3,2-c]pyridine Derivatives

  • Core : Oxygen replaces one nitrogen in the fused ring.
  • Example : 2-Methylfuro[3,2-c]pyridine (CAS N/A).
  • These compounds show moderate antimicrobial activity (e.g., against Xanthomonas spp.) but lack the antiproliferative potency of pyrrolopyridines .

Chromeno[3,2-c]pyridine Derivatives

  • Core : Benzopyran fused with pyridine.
  • Example: 1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one.
  • Activity : MAO-B inhibition (IC₅₀: µM range), contrasting with the antiproliferative focus of pyrrolo[3,2-c]pyridines .

Substituent Effects on Bioactivity

Table 1: Impact of Halogen Substituents

Compound Substituents IC₅₀ (Antiproliferative) Key Reference
4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine F (C4), I (C3) Not reported
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Variable aryl groups 0.01–10 µM
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C4), F (C5), I (C3) Not reported

Key Observations :

  • Fluorine’s electronegativity enhances binding in halogen-bonding interactions, while iodine’s polarizability aids in hydrophobic interactions .
  • Chloro substituents, though less electronegative, are common in kinase inhibitors for steric effects .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine 262.02 2.8 <10 (aqueous)
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 262.02 2.5 <10
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine 455.75 6.2 <1

Key Observations :

  • Bulky groups (e.g., trityl) drastically reduce solubility .
  • Isomeric differences minimally affect LogP but influence target selectivity .

Biological Activity

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolo[3,2-c]pyridine core with fluorine and iodine substitutions, which significantly influence its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4FIN2
  • Molecular Weight : 236.03 g/mol
  • CAS Number : 1190309-79-5

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine primarily acts as an inhibitor of various kinases involved in cancer pathways. The halogen substituents enhance its binding affinity to biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The compound's mechanism involves binding to the active site of kinases, thereby inhibiting their activity and modulating signaling pathways related to cell proliferation and survival.

Anticancer Activity

Research indicates that 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine exhibits significant anticancer properties. It has been shown to inhibit MPS1 kinase with an IC50 value of 0.025 μM in vitro, demonstrating potent antiproliferative activity against human colon cancer cell lines (GI50 = 0.55 μM) . The compound's ability to stabilize an inactive conformation of MPS1 suggests its potential as a therapeutic agent in cancer treatment.

Structure-Activity Relationships (SAR)

Studies have focused on the structure-activity relationships of pyrrolo[3,2-c]pyridine derivatives to enhance their efficacy and selectivity. For instance, modifications at the C-2 position have been explored to improve metabolic stability while maintaining potency against MPS1 .

Case Studies

  • MPS1 Inhibition : A study demonstrated that derivatives based on the pyrrolo[3,2-c]pyridine scaffold effectively inhibited MPS1 kinase activity in a dose-dependent manner, suggesting their utility in cancer therapeutics .
  • Kinase Inhibition : Another study highlighted that compounds similar to 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine showed promise in targeting FGFRs, which are crucial in various cancer types .

Data Table: Biological Activity Overview

Activity Target IC50 Value Reference
MPS1 InhibitionMPS1 Kinase0.025 μM
Antiproliferative ActivityHCT116 Colon Cancer Cells0.55 μM
FGFR TargetingFibroblast Growth FactorNot specified

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine?

A multi-step approach is recommended:

  • Fluorination : Use electrophilic fluorinating agents like Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C) to introduce fluorine at the 4-position. Yield optimization may require controlled stoichiometry (1.5 eq. Selectfluor®) and extended reaction times (12–18 hours) .
  • Iodination : Introduce iodine at the 3-position via halogen exchange or direct iodination using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF). Monitor reaction progress with TLC to avoid over-iodination .
  • Purification : Employ silica gel column chromatography (DCM/EA gradients) followed by recrystallization to isolate the pure product. Typical yields range from 20–35% for similar pyrrolopyridine derivatives .

Q. How can 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine be characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : Use DMSO-d₆ for ¹H and ¹⁹F NMR analysis. Expect distinct signals for pyrrole protons (δ ~7.2–8.2 ppm) and fluorine (δ ~-172 ppm, referenced to CFCl₃) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with high-resolution mass spectrometry. For example, a calculated m/z of 292.9700 (C₇H₄FIN₂) should match experimental results within ±0.0003 .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves regiochemistry and confirms iodine/fluorine positions. Challenges include poor crystallinity; use slow vapor diffusion with DCM/hexane for crystal growth .

Advanced Research Questions

Q. How can conflicting reactivity data for the iodine substituent in cross-coupling reactions be resolved?

The iodine atom at the 3-position may exhibit variable reactivity in Suzuki or Buchwald-Hartwig couplings due to steric hindrance or electronic effects. Strategies include:

  • Pre-activation : Use PdCl₂(dppf) with excess ligand (XPhos) to enhance catalytic turnover.
  • Microwave-assisted synthesis : Shorten reaction times (30–60 minutes at 120°C) to minimize side reactions like dehalogenation .
  • Competitive experiments : Compare coupling rates with analogous bromo/chloro derivatives to quantify iodine’s electronic influence .

Q. What strategies mitigate competing side reactions during fluorination of pyrrolopyridine precursors?

Competing C-H fluorination or ring-opening can occur with harsh fluorinating agents. Mitigation involves:

  • Solvent control : Use anhydrous acetonitrile to stabilize intermediates and reduce hydrolysis.
  • Temperature modulation : Maintain reactions at 70°C to balance reactivity and selectivity .
  • Protecting groups : Temporarily protect the pyrrole NH with tert-butoxycarbonyl (Boc) to prevent undesired N-fluorination .

Q. How can structure-activity relationship (SAR) studies be designed for dopamine receptor targeting?

  • Bioisosteric replacement : Substitute iodine with bulkier groups (e.g., CF₃ or aryl) to probe steric tolerance in receptor binding pockets.
  • Fluorine scanning : Synthesize analogs with fluorine at alternate positions (e.g., 2- or 5-position) to map electrostatic interactions .
  • In vitro assays : Use radioligand displacement assays (e.g., [³H]spiperone for D4 receptors) to quantify binding affinity (IC₅₀) and selectivity over D2/D3 subtypes .

Q. What are the challenges in functionalizing the pyrrole NH group without disrupting the iodinated core?

The NH group is prone to oxidation or unintended alkylation. Solutions include:

  • Directed ortho-metalation : Use LDA or LiTMP to deprotonate NH, followed by electrophilic quenching (e.g., aldehydes) to install substituents .
  • Microwave-assisted amidation : React with acyl chlorides in pyridine/THF at 100°C for 10 minutes to achieve >80% conversion without side reactions .

Methodological Considerations

  • Reactivity databases : Cross-reference analogs like 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190319-92-6) for precedent reaction conditions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals to guide electrophilic substitution sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.